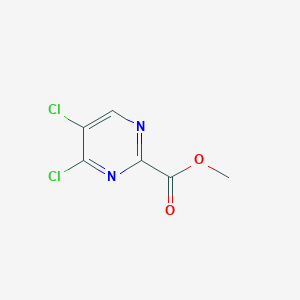

Methyl 4,5-dichloropyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC18635715

Molecular Formula: C6H4Cl2N2O2

Molecular Weight: 207.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4Cl2N2O2 |

|---|---|

| Molecular Weight | 207.01 g/mol |

| IUPAC Name | methyl 4,5-dichloropyrimidine-2-carboxylate |

| Standard InChI | InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3 |

| Standard InChI Key | ACNANPWGSXAIJM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC=C(C(=N1)Cl)Cl |

Introduction

Structural and Chemical Properties of Pyrimidine Derivatives

Pyrimidine derivatives exhibit diverse chemical behaviors depending on the position and nature of substituents. For methyl 4,5-dichloropyrimidine-2-carboxylate, the electron-withdrawing chlorine atoms at the 4- and 5-positions are expected to significantly influence reactivity, solubility, and stability compared to other isomers.

Comparative Physicochemical Data

The following table contrasts key properties of methyl 2,4-dichloropyrimidine-5-carboxylate (CAS 3177-20-6) with hypothetical predictions for the 4,5-dichloro isomer:

The positioning of chlorine atoms alters electronic distribution, with the 4,5-dichloro configuration likely increasing ring electron deficiency, thereby enhancing electrophilic substitution resistance .

Synthetic Applications and Reactivity

Pyrimidine carboxylates serve as versatile intermediates in agrochemical and pharmaceutical synthesis. While methyl 2,4-dichloropyrimidine-5-carboxylate is widely used in pesticide production , the 4,5-dichloro isomer may find niche applications in specialized heterocyclic reactions.

Nucleophilic Substitution Trends

Chlorine atoms at the 4- and 5-positions create distinct reactivity profiles:

-

4-Position Chlorine: Less activated due to meta effects relative to the ester group.

-

5-Position Chlorine: Adjacent to the electron-withdrawing carboxylate, increasing susceptibility to nucleophilic displacement .

For example, amination or alkoxylation reactions targeting the 5-chloro substituent could proceed preferentially, enabling regioselective functionalization.

Future Research Directions

-

Synthetic Routes: Developing regioselective chlorination methods to access the 4,5-dichloro configuration.

-

Application Screening: Evaluating herbicidal or antifungal efficacy relative to established analogs.

-

Toxicological Studies: Assessing ecotoxicity via OECD 201/202 guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume